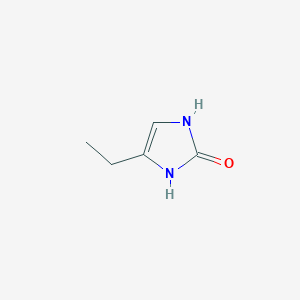

4-ethyl-2,3-dihydro-1H-imidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKXUNTWNWDIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574431 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83962-06-5 | |

| Record name | 4-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 2,3 Dihydro 1h Imidazol 2 One

Established Synthetic Routes to 2,3-Dihydro-1H-imidazol-2-one Frameworks

The construction of the 2,3-dihydro-1H-imidazol-2-one ring is a cornerstone of heterocyclic synthesis, with several robust methods having been established over decades of research. These methods provide the fundamental blueprint for creating substituted derivatives, including the target compound.

Cyclization Reactions for Imidazolone (B8795221) Ring Formation

The most direct and widely employed method for forming the 2,3-dihydro-1H-imidazol-2-one core is the cyclization of a 1,2-diamine with a carbonylating agent. This approach is valued for its efficiency and the commercial availability of starting materials. The carbonylation of diamines remains a convenient and practical route for preparing these N,N-heterocycles. researchgate.net

Key carbonylating agents include:

Phosgene (B1210022) and its derivatives (e.g., triphosgene, chloroformates): These highly reactive agents readily react with vicinal diamines to form the cyclic urea (B33335) structure.

Urea: In a common thermal condensation reaction, a 1,2-diamine is heated with urea. Ammonia (B1221849) is eliminated as a byproduct during the cyclization process.

Dialkyl Carbonates (e.g., Dimethyl Carbonate, Diethyl Carbonate): These are considered greener alternatives to phosgene. The reaction can be catalyzed by various systems, such as Cu(NO₃)₂ which is believed to activate the carbonyl group of the carbonate. mdpi.com

Carbon Dioxide (CO₂): As an abundant, non-toxic C1 source, CO₂ is an attractive carbonylating agent. The reaction of 1,2-diamines with CO₂ often requires catalysts and dehydration conditions to drive the equilibrium toward the product. mdpi.com

Another significant strategy involves the intramolecular cyclization of open-chain urea derivatives. For example, the base-promoted hydroamination of certain urea compounds can lead to the formation of the imidazolidin-2-one ring. mdpi.com Similarly, acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)ureas provides a regioselective route to substituted imidazolidin-2-ones. nih.gov

One-Pot Synthetic Strategies for Dihydroimidazolones

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and efficiency by avoiding the isolation of intermediates. For the dihydroimidazolone framework, several such strategies have been developed.

An organo-catalyzed one-pot synthesis of imidazol-2-one derivatives has been demonstrated starting from propargylic amines and isocyanates. acs.org This method proceeds under ambient conditions and showcases excellent yields in short reaction times. acs.org Although this specific example may lead to a different oxidation state or substitution pattern, the principle of combining multiple reaction steps in a single vessel is broadly applicable.

Another relevant approach is the conversion of related heterocyclic systems in a one-pot fashion. For instance, (4H)-imidazol-4-ones can be synthesized from thiohydantoins in a one-pot, two-step procedure involving oxidation and subsequent reaction with ammonia. nih.gov Such transformative strategies highlight the versatility of one-pot reactions in heterocyclic chemistry.

Table 1: Comparison of One-Pot Synthetic Strategies

| Strategy | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Organo-catalyzed Cyclization | Propargylic Amines, Isocyanates | Ambient conditions, rapid reaction, proceeds via a propargylic urea intermediate. | acs.org |

| Heterocycle Conversion | Thiohydantoins | Involves oxidation and amination; useful for creating related imidazolone structures. | nih.gov |

Multicomponent Reaction Approaches to Imidazolones

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful pathway to complex molecules. While less common for the saturated 2,3-dihydro-1H-imidazol-2-one ring itself, MCRs are extensively used to generate highly substituted imidazole (B134444) and imidazolone derivatives. These reactions excel in building molecular diversity efficiently. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved from a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org Such strategies underscore the potential for MCRs to construct complex scaffolds related to the dihydroimidazolone core.

Precursor Chemistry and Reaction Mechanisms in 4-Ethyl-2,3-dihydro-1H-imidazol-2-one Synthesis

The specific synthesis of this compound dictates a logical choice of precursors that incorporate the ethyl group at the correct position prior to or during ring formation.

Utilization of Ethyl-Containing Precursors in Imidazolone Construction

To achieve the 4-ethyl substitution pattern, the synthetic strategy must begin with a building block that contains the required C4 backbone, including the ethyl group. The most direct approach involves the cyclization of an appropriately substituted 1,2-diamine.

1,2-Diaminobutane (B1606904): This is the most logical precursor. The ethyl group is inherently part of the diamine backbone. Reaction of 1,2-diaminobutane with a carbonylating agent like urea or phosgene would directly yield this compound. This follows the general and robust method of diamine carbonylation. researchgate.netmdpi.com

An alternative, though often more complex, route involves starting with an α-amino ketone.

1-Amino-2-butanone derivatives: Condensation of an α-amino ketone with a source for the second nitrogen atom (like ammonia or an ammonium salt) and a carbonyl group can also lead to the imidazolone ring. This pathway is conceptually related to established syntheses of substituted imidazoles.

Table 2: Key Precursors for this compound

| Precursor Type | Example | General Reaction | Reference |

|---|---|---|---|

| Substituted 1,2-Diamine | 1,2-Diaminobutane | Cyclization with a carbonyl source (e.g., Urea, CO₂, Phosgene). | researchgate.netmdpi.com |

| α-Amino Ketone Derivative | 1-Amino-2-butanone | Condensation with a nitrogen and carbonyl source. | N/A |

Mechanistic Elucidation of Key Cyclization Pathways

The formation of the dihydroimidazolone ring from its precursors follows well-understood reaction mechanisms. The primary pathway, involving the carbonylation of a diamine, is a twofold nucleophilic substitution.

Mechanism of Diamine Carbonylation (with Urea):

Initial Nucleophilic Attack: One of the amino groups of the 1,2-diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea.

Elimination of Ammonia: This initial addition is followed by the elimination of an ammonia molecule, forming an N-substituted urea intermediate.

Intramolecular Cyclization: The second amino group of the diamine backbone then performs an intramolecular nucleophilic attack on the same carbonyl carbon.

Final Elimination: A second molecule of ammonia is eliminated, resulting in the formation of the stable, five-membered 2,3-dihydro-1H-imidazol-2-one ring.

In acid-catalyzed cyclizations of open-chain precursors, such as N-(2,2-dialkoxyethyl)ureas, the mechanism proceeds through different intermediates. nih.gov The reaction is initiated by the formation of a cyclic N-acyliminium ion. This highly electrophilic intermediate can then be trapped by a nucleophile. nih.gov The regioselectivity of the reaction, which determines the final position of substituents, is governed by the relative stability of the possible cationic intermediates and the transition states leading to them. nih.gov

Catalytic Approaches in Dihydroimidazolone Synthesis

Catalysis offers significant advantages in the synthesis of dihydroimidazolones, providing routes that are more efficient, selective, and often more environmentally friendly than stoichiometric methods. Both metal-based and organic catalysts have been successfully applied to facilitate the formation of this heterocyclic core.

Transition metal catalysis is a powerful tool for constructing the imidazolidin-2-one scaffold. A primary strategy involves the carbonylation of 1,2-diamines, which is a direct and atom-economical approach. researchgate.net

Key metal-catalyzed methods include:

Direct Carbonylation: This method uses carbon monoxide (CO) as the C1 source in the presence of a transition metal catalyst, such as palladium or rhodium complexes. The catalyst facilitates the insertion of CO into the N-H bonds of a diamine, leading to the cyclic urea structure.

Oxidative Carbonylation: In this variation, an oxidant is used along with carbon monoxide. Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines is one such example.

Carbon Dioxide as a C1 Source: Driven by green chemistry principles, carbon dioxide (CO2) has been explored as a safe and renewable alternative to carbon monoxide or phosgene. Catalytic systems, sometimes involving ceria (CeO2), can promote the reaction between a 1,2-diamine and CO2 to form the imidazolidin-2-one, with water as the only byproduct.

Another significant metal-catalyzed approach is the intramolecular hydroamidation of unsaturated ureas. While less common for dihydroimidazol-2-ones specifically, related palladium-catalyzed aza-Heck cyclizations of N-phenoxy ureas onto alkenes have been developed to synthesize unprotected imidazolidinones and can be adapted to produce dihydroimidazolones.

| Catalyst System | Substrate Type | Product | Key Features |

| Pd(OAc)₂ / BipyDS | 1,2-Benzenediamine + CO/O₂ | Benzimidazolidin-2-one | Biphasic water-toluene medium, uses a water-soluble ligand. |

| CeO₂ | Aliphatic 1,2-diamines + CO₂ | Imidazolidin-2-ones | Utilizes CO₂ as a green carbonyl source. |

| [(cinnamyl)PdCl]₂ | N-phenoxy ureas with pendant alkenes | Dihydroimidazolones | Aza-Heck cyclization methodology. |

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the costs and potential toxicity associated with heavy metals. nih.gov For the synthesis of imidazol-2-ones, strong non-nucleophilic organic bases have proven particularly effective.

A notable example is the use of the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze the intramolecular hydroamidation of propargylic ureas. acs.org This reaction proceeds under mild, ambient conditions with exceptionally short reaction times, offering excellent chemo- and regioselectivity for the five-membered cyclic ureas. acs.org While this specific method often yields exocyclic double bonds which may then isomerize, it highlights the potential of organocatalysts to facilitate the key cyclization step. The general applicability of this method is summarized in the table below.

| Catalyst | Substrate | Reaction Type | Conditions | Yield |

| BEMP (5 mol%) | Propargylic Urea | Intramolecular Hydroamidation | MeCN, Room Temp, 1 min | High to Quantitative |

| Chiral Phosphoric Acid | N-silyl iminoesters & Ketimines | Asymmetric Cyclocondensation | Not specified | Up to 99% |

Biocatalysis, the use of enzymes to catalyze chemical reactions, remains a less explored area for the synthesis of this specific heterocyclic core. While enzymes are widely used in the production of pharmaceuticals and fine chemicals, their application to the synthesis of dihydroimidazolones is not yet well-established in the literature. However, the principles of biocatalysis offer significant potential for developing highly selective and environmentally benign synthetic routes in the future.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be significantly improved by adhering to the principles of green chemistry. The focus is on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key green chemistry considerations include:

Safer Reagents: A primary goal is to replace toxic and hazardous reagents. The carbonylation step is a key target, with efforts focused on replacing highly toxic phosgene and high-pressure carbon monoxide with safer alternatives like carbon dioxide (CO2) or dimethyl carbonate. researchgate.net Using CO2 is particularly advantageous as it is abundant, non-toxic, and renewable.

Catalysis: As discussed previously, catalytic methods are inherently greener than stoichiometric reactions. They reduce waste by being used in small amounts and being recyclable, leading to higher atom economy. Both metal-catalyzed and organocatalytic approaches contribute to more sustainable synthetic processes.

Solvent Choice: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or supercritical fluids. In some cases, solvent-free conditions, such as grinding or ball-milling techniques, can be employed to further reduce environmental impact.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure, such as the BEMP-catalyzed cyclization of propargylic ureas, significantly reduces energy consumption compared to methods requiring high temperatures and pressures. acs.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy usage.

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Transformation of 4 Ethyl 2,3 Dihydro 1h Imidazol 2 One

Fundamental Reaction Types of the 2,3-Dihydro-1H-imidazol-2-one Core

The reactivity of the 2,3-dihydro-1H-imidazol-2-one core is multifaceted, stemming from the electronic properties of the cyclic urea (B33335) and the incorporated double bond. The nitrogen atoms can act as nucleophiles or bases, while the carbonyl group and the C4-C5 double bond are susceptible to various transformations. patsnap.com

The 2,3-dihydro-1H-imidazol-2-one ring exhibits reactivity towards both electrophiles and nucleophiles, although its behavior differs from that of a fully aromatic imidazole (B134444). tsijournals.com The nitrogen atoms, possessing lone pairs of electrons, are primary sites for electrophilic attack. Alkylation or acylation at the N1 or N3 positions is a common reaction, typically proceeding via deprotonation with a suitable base to form an imidazolide (B1226674) anion, which then acts as a potent nucleophile.

Resonance structures indicate that the C5 position has some nucleophilic character, making it a potential site for electrophilic substitution, though this is less common than N-substitution. Conversely, the carbonyl carbon (C2) is electrophilic and can be attacked by strong nucleophiles, although the stability of the cyclic urea system often requires harsh conditions for ring-opening to occur. tsijournals.com Nucleophilic attack at the C2 position is a key consideration in the reactivity of related benzimidazole (B57391) systems. tsijournals.com

The table below summarizes potential substitution reactions on the core structure.

| Reaction Type | Position(s) of Attack | Reagent Class | Product Type |

| Electrophilic Substitution | N1, N3 | Alkyl halides, Acyl chlorides | N-substituted imidazolones |

| Electrophilic Substitution | C5 | Halogens, Nitrating agents | C5-substituted imidazolones |

| Nucleophilic Substitution | C2 | Strong nucleophiles (e.g., organolithiums) | Ring-opened products (less common) |

The imidazolone (B8795221) moiety contains functional groups susceptible to both oxidation and reduction. youtube.compressbooks.pub Reduction reactions can target either the C4-C5 double bond or the C2 carbonyl group. Catalytic hydrogenation, for instance, can reduce the double bond to yield the corresponding 4-ethyl-imidazolidin-2-one. The reduction of the carbonyl group is more challenging due to its amide-like character but can be achieved with powerful reducing agents like lithium aluminum hydride, potentially leading to a cyclic diamine.

Reactivity of the Ethyl Substituent and Targeted Peripheral Functionalization

The ethyl group at the C4 position primarily influences the ring's reactivity through steric and electronic effects. patsnap.com Electronically, it is a weak electron-donating group, which can slightly enhance the nucleophilicity of the nearby C5 position and the nitrogen atoms. patsnap.com Sterically, it can hinder the approach of reagents to the C4 and C5 positions of the ring.

Direct functionalization of the ethyl group itself is also possible. The methylene (B1212753) (CH2) group adjacent to the double bond is an "allylic-like" position and can be a target for radical reactions, such as allylic halogenation using reagents like N-bromosuccinimide (NBS). This would introduce a handle for further synthetic modifications. Oxidation of the ethyl group is also a potential pathway for functionalization, although it may require specific reagents to avoid reacting with the heterocyclic core.

Derivatization Strategies and Analogue Synthesis Based on 4-Ethyl-2,3-dihydro-1H-imidazol-2-one

Derivatization of this compound is a key strategy for synthesizing analogues with modified properties. The most accessible sites for derivatization are the N-H protons of the urea moiety. These protons are weakly acidic and can be removed by a base to facilitate N-alkylation, N-arylation, or N-acylation. This allows for the introduction of a wide variety of substituents at the N1 and N3 positions, significantly altering the molecule's steric and electronic profile.

Another strategy involves reactions at the C4-C5 double bond. For instance, addition reactions such as halogenation or epoxidation can introduce new functional groups. These derivatives can then serve as intermediates for further transformations. The synthesis of imidazol-2-one derivatives has been achieved through base-catalyzed intramolecular hydroamidation of propargylic ureas, showcasing a modern approach to constructing the core ring system which could be adapted for analogue synthesis. acs.org

The following table outlines common derivatization strategies.

| Derivatization Site | Reaction Type | Typical Reagents | Resulting Structure |

| N1/N3-H | Alkylation | Alkyl halide + Base (e.g., NaH) | N-Alkyl-4-ethyl-imidazolone |

| N1/N3-H | Acylation | Acyl chloride + Base | N-Acyl-4-ethyl-imidazolone |

| C4=C5 | Halogenation | Br₂, Cl₂ | 4,5-Dihalo-4-ethyl-imidazolidin-2-one |

| Ethyl Group (CH₂) | Radical Halogenation | NBS, Light/Initiator | 4-(1-Haloethyl)-imidazolone |

This compound as a Synthetic Building Block in Complex Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules. acs.orgresearchgate.net Its bifunctional nature, possessing a cyclic urea and a reactive double bond, allows it to participate in a variety of synthetic transformations.

The cyclic urea moiety is a common pharmacophore in medicinal chemistry and can be used to construct molecules with specific biological targets. The nitrogen atoms can act as ligands to coordinate with metal centers, making the molecule a precursor for catalysts or metal-organic frameworks. patsnap.com Furthermore, the entire molecule can serve as a scaffold, with the N-H positions and the ethyl group providing points for elaboration into larger, more complex structures. For example, it could be incorporated into polymers or used in the synthesis of natural product analogues containing the imidazolone core. researchgate.netrsc.org Ergothioneine, a natural amino acid, features a related imidazole-2-thione structure, highlighting the biological relevance of this heterocyclic system. wikipedia.org

Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data specifically for the chemical compound This compound is not publicly available.

Numerous searches were conducted to locate ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for the target molecule. These searches included spectral databases and full-text articles covering the synthesis and characterization of related imidazole derivatives.

While spectroscopic information for structurally similar compounds—such as various alkylated, aromatic, and functionalized imidazole, imidazoline, and benzimidazole derivatives—is accessible, this data is not applicable to the specific structure of this compound. researchgate.netrsc.orglookchem.comnih.govnih.govnih.govmdpi.comresearchcommons.orgchemazone.commdpi.comresearchgate.netresearchgate.netnih.govjocpr.comnih.govalchempharmtech.comsmolecule.comwikipedia.orgresearchgate.netnih.govresearchgate.net The precise arrangement and nature of substituents, as well as the saturation level of the heterocyclic ring, significantly influence the spectroscopic characteristics of a molecule.

Consequently, without experimental data, it is not possible to generate a scientifically accurate article detailing the advanced spectroscopic characterization of this compound as requested. The creation of such an article would require speculative data, which falls outside the scope of scientifically rigorous and factual reporting.

Therefore, the requested article with detailed data tables and research findings for this compound cannot be provided at this time.

Advanced Spectroscopic Characterization of 4 Ethyl 2,3 Dihydro 1h Imidazol 2 One and Its Derivatives

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For 4-ethyl-2,3-dihydro-1H-imidazol-2-one, HRMS would provide the exact mass, confirming its molecular formula of C₅H₈N₂O.

The fragmentation pattern of cyclic ureas in mass spectrometry is influenced by the substituents on the nitrogen atoms and the ring. The fragmentation of the parent compound, 2-imidazolidinone, typically involves initial cleavages of the heterocyclic ring. For this compound, the fragmentation would likely begin with the loss of the ethyl group, followed by the characteristic breakdown of the imidazolone (B8795221) ring structure. Common fragmentation pathways for cyclic ureas include the loss of isocyanate moieties and cleavage of C-N bonds.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₈N₂O |

| Exact Mass | 112.0637 u |

| Monoisotopic Mass | 112.0637 u |

| Key Fragmentation Pathways | Loss of ethyl radical (•C₂H₅), cleavage of the imidazolone ring |

Hyphenated Techniques (e.g., LC-MS, UPLC)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, detection, and quantification of compounds in complex mixtures. The analysis of polar compounds like this compound often utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with aqueous-rich mobile phases.

A hypothetical UPLC-MS method for the analysis of this compound would likely employ a column designed for polar analytes, such as a C18 column with enhanced aqueous compatibility or a dedicated HILIC column. waters.comhplc.eu The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. sielc.com Detection by mass spectrometry would provide high sensitivity and selectivity. bioanalysis-zone.comnih.govnih.govthermofisher.combipm.org

Table 2: Representative UPLC Method Parameters for Analysis of Polar Heterocyclic Compounds

| Parameter | Typical Conditions |

| Column | HSS-T3 C18, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| MS Detector | ESI Positive Ion Mode |

Note: This table presents a general method suitable for compounds with similar polarity and is not based on direct experimental analysis of this compound.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not documented in the Cambridge Structural Database, the structure of the parent compound, 2-imidazolidinone, offers valuable insights into the core ring's geometry. nih.govutm.my

The 2-imidazolidinone ring is nearly planar, and its derivatives often engage in hydrogen bonding through the N-H groups and the carbonyl oxygen. nih.gov In the solid state, these interactions lead to the formation of extended supramolecular networks. The ethyl substituent at the 4-position in this compound would influence the crystal packing and could introduce additional weak intermolecular interactions.

Table 3: Crystallographic Data for the Analogous Compound 2-Imidazolidinone

| Parameter | Value | Reference |

| Crystal System | Monoclinic | utm.my |

| Space Group | P2₁/c | utm.my |

| a (Å) | 5.809 | utm.my |

| b (Å) | 10.354 | utm.my |

| c (Å) | 7.201 | utm.my |

| β (°) | 109.91 | utm.my |

| Key Bond Length (C=O) (Å) | 1.25 | utm.my |

| Key Bond Length (N-C=O) (Å) | 1.35 | utm.my |

Note: The data in this table is for 2-imidazolidinone and serves as an approximation for the core structure of this compound.

Electronic Spectroscopy (UV-Visible) for Probing Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The chromophore in this compound is the cyclic urea (B33335) moiety.

Computational studies on simple ureas predict a weak, electric dipole forbidden n → π* transition between 180 and 210 nm. acs.orgnih.govresearchgate.net More intense π → π* transitions are expected to occur at shorter wavelengths, typically below 200 nm. libretexts.org The presence of an alkyl substituent like the ethyl group is not expected to significantly shift the main absorption bands of the urea chromophore. The UV-Vis spectrum is therefore primarily dictated by the electronic structure of the 2-imidazolidone (B142035) core.

Table 4: Predicted Electronic Transitions for the Cyclic Urea Chromophore

| Transition | Predicted Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| n → π | 180 - 210 | Low (<2000 M⁻¹cm⁻¹) |

| π → π | < 200 | High (>10,000 M⁻¹cm⁻¹) |

Note: This data is based on theoretical calculations and experimental observations of related urea compounds, as specific UV-Visible spectra for this compound are not widely reported.

Theoretical and Computational Studies of 4 Ethyl 2,3 Dihydro 1h Imidazol 2 One

Density Functional Theory (DFT) Applications in Imidazolone (B8795221) Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. mdpi.comscispace.com This method is widely applied to heterocyclic compounds to predict geometries, vibrational spectra, and electronic characteristics with a high degree of accuracy. benthamdirect.comresearchgate.net For imidazolone derivatives, DFT calculations, often using the B3LYP functional, provide a robust framework for in-depth molecular analysis. mdpi.combenthamdirect.com

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the lowest energy arrangement of its atoms. nih.gov For 4-ethyl-2,3-dihydro-1H-imidazol-2-one, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Studies on related benzimidazol-2-one (B1210169) derivatives show that the imidazolone ring itself is largely planar. mdpi.commdpi.com The optimization process for this compound would confirm the planarity of the five-membered ring and establish the preferred orientation of the ethyl group. Conformational analysis, often performed by scanning the potential energy surface along the rotatable bond connecting the ethyl group to the ring, can identify the global minimum energy conformer. nih.gov In similar structures, such as those with ethyl groups attached to a pyridine (B92270) ring, C-C bond lengths in the aliphatic chain are typically around 1.51 to 1.53 Å. wu.ac.th The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from X-ray crystallography. mdpi.com

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C=O | ~1.22 - 1.25 Å mdpi.com |

| C-N | ~1.38 - 1.40 Å | |

| N-C(ethyl) | ~1.47 Å | |

| C=C (in ring) | ~1.35 Å | |

| C-C (ethyl) | ~1.53 Å wu.ac.th | |

| Bond Angle (°) | N-C-N | ~108° - 110° |

| N-C=O | ~125° - 127° | |

| C-N-C | ~110° - 112° | |

| C-C-N (ethyl) | ~110° |

Vibrational Frequency Calculations and Theoretical Spectral Prediction

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP methods) to improve agreement with experimental data. nih.govnih.gov

For this compound, characteristic vibrational modes can be predicted:

N-H Stretching: The N-H groups in the ring would exhibit stretching vibrations typically in the 3200-3500 cm⁻¹ region, though this can be influenced by hydrogen bonding. scirp.org

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2900-3100 cm⁻¹ range. scirp.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group stretch is a key feature of imidazolones, typically appearing in the 1680-1720 cm⁻¹ region.

C=C and C-N Stretching: Vibrations associated with the ring's double and single bonds would appear in the 1300-1600 cm⁻¹ fingerprint region.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. openaccesspub.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3500 scirp.org | Medium-Strong, Broad |

| C-H Stretch (ethyl, sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | 1680 - 1720 | Very Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| N-H Bend | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. materialsciencejournal.org

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. researchgate.net In computational studies of imidazolone and benzimidazole (B57391) derivatives, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed across the electron-accepting regions. benthamdirect.comnih.gov For this compound, the HOMO would likely involve the π-system of the ring and lone pairs on the nitrogen atoms, while the LUMO would be centered on the π* antibonding orbitals, particularly involving the carbonyl group. The energy gap for similar heterocyclic compounds is typically in the range of 4-5 eV. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzimidazole Fungicide Benomyl | - | - | 5.039 | nih.gov |

| Substituted Pyran-Carboxylate | - | - | ~3.4 (Gas Phase) | materialsciencejournal.org |

| Generic Heterocyclic Anticancer Drug | -0.26751 (a.u.) | -0.18094 (a.u.) | ~2.36 (Calculated from a.u.) | researchgate.net |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. nih.gov It is invaluable for predicting regions susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would predictably show a significant region of negative potential localized around the highly electronegative oxygen atom of the carbonyl group. benthamdirect.comresearchgate.net This site represents the primary center for electrophilic attack. Conversely, the areas around the hydrogen atoms bonded to the ring nitrogens (N-H) would exhibit a strong positive potential, making them the most likely sites for nucleophilic interaction or hydrogen bond donation. researchgate.net The ethyl group would show a relatively neutral potential (green).

Natural Orbital Bonding (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. wikipedia.orgjuniperpublishers.comq-chem.com It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to a vacant acceptor NBO. nih.gov

In this compound, significant intramolecular interactions would be expected. Key interactions would include:

π → π transitions:* Delocalization of π-electrons within the ring's conjugated system.

n → π transitions:* Delocalization from the lone pairs (n) of the nitrogen and oxygen atoms into the antibonding π* orbitals of the C=C and C=O bonds. These interactions are crucial for the stability of the molecule. nih.govacadpubl.eu

n → σ transitions:* Interactions involving lone pairs and antibonding sigma orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C=C) | High | Lone Pair Delocalization |

| LP(O) | π(C-N) | Moderate | Lone Pair Delocalization |

| π(C=C) | π(C=O) | High | π-Conjugation |

| LP(N) | σ(C-C) | Low-Moderate | Hyperconjugation |

Computational Exploration of Reaction Mechanisms and Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. ethz.ch By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition state structures that connect them. chemrxiv.orgacs.orgarxiv.org This allows for the calculation of activation energies, providing a theoretical basis for reaction rates and selectivity.

For reactions involving the dihydroimidazole (B8729859) core, computational studies can clarify reaction pathways. For example, the pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines has been investigated to understand why the reaction occurs on the exocyclic nitrogen atom rather than the ring nitrogen. nih.govnih.gov DFT calculations of the thermodynamics and frontier orbitals of the reactants can help explain such selectivity. researchgate.net Similarly, computational studies have been used to support proposed mechanisms for metal-catalyzed heterocyclization reactions, distinguishing between ionic and radical pathways. acs.orgacs.org A theoretical study on this compound could, for instance, explore its reactivity in alkylation, acylation, or condensation reactions by modeling the different possible pathways and determining the most energetically favorable route.

Advanced Computational Chemistry Methodologies for Complex Dihydroimidazolone Systems

The study of complex heterocyclic systems, such as those involving the dihydroimidazolone core, has been significantly advanced by the application of sophisticated computational chemistry methodologies. These in silico techniques provide profound insights into molecular structure, electronic properties, and dynamic behavior that are often difficult or impossible to obtain through experimental means alone. cuny.edunih.gov For a specific compound like this compound, these methods can elucidate its fundamental chemical characteristics and predict its behavior in various environments. The primary advanced computational tools employed for such analyses include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.gov

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov This quantum mechanical modeling method is used to calculate a wide array of molecular properties by approximating the complex many-electron problem to one involving the electron density. For dihydroimidazolone systems, DFT is instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311+G(2d,p), can predict bond lengths, bond angles, and dihedral angles of this compound with high accuracy, which can be compared with experimental data if available. tandfonline.comnih.govtandfonline.com Furthermore, DFT is used to explore the chemical reactivity of the molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical stability and reactivity of a compound. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for identifying electron-rich and electron-deficient regions, which helps in predicting sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Theoretical DFT-Calculated Properties of this compound Note: The following data are illustrative examples of parameters that can be obtained via DFT calculations and are not based on published experimental results for this specific molecule.

| Parameter | Calculated Value | Unit |

| Total Energy | -401.876 | Hartree |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 7.77 | eV |

| Dipole Moment | 3.45 | Debye |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions. researchgate.netnih.gov

For a molecule like this compound, MD simulations can be used to study its behavior in different solvent environments or its interaction with biological macromolecules, such as enzymes or receptors. mdpi.com These simulations can reveal the stability of specific conformations, the formation of hydrogen bonds, and other non-covalent interactions that govern the molecule's behavior in a complex system. researchgate.net By analyzing trajectories from MD simulations, properties like the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule or a protein-ligand complex over the simulation period. ajchem-a.com Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the dihydroimidazolone derivative to a target protein. researchgate.netnih.gov

Table 2: Illustrative Output Parameters from a Molecular Dynamics Simulation Note: This table represents typical data generated from MD simulations to analyze the stability and interaction of a ligand within a protein binding site.

| Simulation Parameter | Average Value | Description |

| RMSD of Ligand | 1.8 Å | Measures the average deviation of the ligand's position from a reference structure, indicating stability. |

| Protein-Ligand H-Bonds | 2.5 | Average number of hydrogen bonds maintained between the ligand and the protein during the simulation. |

| Binding Free Energy (MM-PBSA) | -8.5 kcal/mol | An estimation of the binding affinity between the ligand and its target. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For very large biological systems where a chemical process such as bond-breaking or bond-forming is of interest, hybrid QM/MM methods provide a powerful computational solution. nih.gov These methods partition the system into two regions: a smaller, electronically important region (e.g., the ligand and the active site residues of an enzyme) that is treated with a high-level quantum mechanics method like DFT, and the larger surrounding environment (the rest of the protein and solvent) which is treated with a more computationally efficient molecular mechanics force field. nih.govresearchgate.net

The QM/MM approach allows for the detailed study of reaction mechanisms, enzymatic catalysis, and electronic polarization effects within a biological environment, which would be computationally prohibitive to study entirely at a quantum mechanical level. nih.gov For a complex dihydroimidazolone system interacting with a biological target, QM/MM simulations could be employed to investigate enzymatic reactions involving the ligand or to obtain highly accurate binding energies and interaction details that account for quantum effects. researchgate.net

Role of 4 Ethyl 2,3 Dihydro 1h Imidazol 2 One in Materials Science Research

Incorporation into Functional Materials Frameworks for Specific Research Aims

The bifunctional nature of 4-ethyl-2,3-dihydro-1H-imidazol-2-one, featuring two secondary amine groups within a cyclic urea (B33335) structure, makes it a prime candidate for incorporation into larger material frameworks. This can be envisioned through two primary routes: polymerization and coordination chemistry.

As a monomer, this compound could be utilized in step-growth polymerization reactions. The two N-H groups can react with complementary functional groups, such as diisocyanates or diacyl chlorides, to form novel polyureas or polyamides. The presence of the ethyl group at the 4-position would influence the polymer's properties by introducing steric hindrance and affecting chain packing, which could lead to materials with modified solubility, thermal stability, and mechanical properties. While direct polymerization of this specific molecule is not widely reported, the synthesis of polymers from related cyclic ureas is an established field, suggesting the feasibility of this approach.

Another promising avenue for the application of this compound is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. The nitrogen and oxygen atoms in the dihydroimidazolone ring could act as coordination sites for metal ions, enabling the formation of novel MOF architectures. The ethyl substituent would project into the pores of the resulting framework, influencing the pore size, shape, and surface chemistry. This could be leveraged for applications in gas storage, separation, and catalysis. Research on imidazole-based MOFs has demonstrated their potential in these areas, and the use of functionalized dihydroimidazolone ligands like this compound could lead to MOFs with unique properties. For instance, lanthanide-based MOFs have shown potential as fluorescent agents for medical imaging, and incorporating ligands like the one could modulate these properties. nih.gov

To illustrate the potential for incorporation, the following table outlines hypothetical functional material frameworks and their targeted research aims.

| Functional Material Framework | Linkage Type | Potential Research Aim |

| Poly(ethyl-dihydroimidazolone-urea) | Covalent (Urea linkage) | Development of biodegradable polymers with tunable degradation rates. |

| Imidazolone-based Metal-Organic Framework (MOF) | Coordinative | Selective gas adsorption and separation based on pore functionalization. |

| Functionalized Polymer Scaffolds | Covalent (Grafting) | Creation of materials with enhanced thermal stability and flame retardancy. |

Theoretical Design and Modeling of Dihydroimidazolone-Based Materials

Computational modeling plays a crucial role in modern materials science, enabling the prediction of material properties and guiding synthetic efforts. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of molecules like this compound. tandfonline.com Such calculations can provide valuable insights into bond lengths, bond angles, and charge distribution, which are essential for understanding how this molecule will interact with other species in a material.

For instance, DFT studies on related imidazole (B134444) derivatives have been used to predict their reactivity and electronic properties. tandfonline.com By analogy, similar calculations for this compound would allow for the prediction of its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This information is critical for designing materials with specific electronic or optical properties, such as organic semiconductors or nonlinear optical materials.

Furthermore, computational modeling can be extended to predict the properties of polymers or MOFs incorporating this molecule. Molecular dynamics simulations could be employed to study the conformational behavior of polymer chains and to predict macroscopic properties such as the glass transition temperature and mechanical moduli. For MOFs, grand canonical Monte Carlo simulations could predict gas adsorption isotherms, providing a theoretical basis for their application in gas storage and separation. The table below presents a summary of key molecular properties of a generic dihydroimidazolone ring that could be obtained from DFT calculations.

| Property | Predicted Value Range | Significance in Materials Design |

| C=O Bond Length | 1.22 - 1.25 Å | Influences vibrational spectra and reactivity. |

| N-C-N Bond Angle | 108 - 112° | Determines the geometry of the monomer and resulting polymer chain. |

| Dipole Moment | 3 - 5 D | Affects solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 5 - 7 eV | Correlates with electronic and optical properties. |

Advanced Spectroscopic and Structural Characterization for Materials Integration Studies

The successful incorporation of this compound into a material framework would require rigorous characterization to confirm its structure and to understand the properties of the resulting material. A suite of advanced spectroscopic and structural techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for confirming the covalent incorporation of the monomer into a polymer chain. The appearance of new signals and the disappearance of the N-H proton signals would provide clear evidence of polymerization. In the solid state, NMR could provide information on the local environment and dynamics of the dihydroimidazolone units within the material.

Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify the characteristic vibrational modes of the dihydroimidazolone ring. The C=O stretching frequency, typically found around 1700 cm⁻¹, would be a key diagnostic peak. spectrabase.comresearchgate.netresearchgate.net Changes in the position and shape of this peak upon incorporation into a material could provide insights into hydrogen bonding and other intermolecular interactions.

X-ray crystallography would be the definitive technique for determining the three-dimensional structure of MOFs based on this compound. researchgate.netmdpi.com Single-crystal X-ray diffraction would reveal the coordination geometry of the metal ions, the connectivity of the framework, and the arrangement of the ethyl groups within the pores. For polymeric materials, X-ray diffraction could provide information on the degree of crystallinity.

The following table summarizes the key spectroscopic and structural data that would be expected for materials containing the this compound unit.

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Signals for ethyl group (triplet and quartet), and ring protons. | Confirmation of molecular structure and purity. |

| ¹³C NMR | Resonances for carbonyl, ethyl, and ring carbons. | Elucidation of the carbon skeleton. |

| FTIR | Strong C=O stretch (~1700 cm⁻¹), N-H stretches (~3200 cm⁻¹). | Identification of key functional groups and intermolecular interactions. |

| X-ray Diffraction | For MOFs, a well-defined diffraction pattern indicating a crystalline structure. | Determination of the crystal structure and pore architecture. |

Future Research Directions and Challenges in Dihydroimidazolone Chemistry

Emerging Synthetic Strategies for Highly Substituted Imidazolone (B8795221) Scaffolds

The development of efficient and sustainable methods for synthesizing highly substituted and functionally diverse imidazolone scaffolds is a primary objective for synthetic chemists. Traditional routes often rely on the carbonylation of diamines, which can involve hazardous reagents like phosgene (B1210022) or high-pressure conditions. acs.org Modern strategies are moving towards more elegant and atom-economical catalytic processes.

Recent advances include:

Catalytic Diamination and Hydroamination: Metal-catalyzed intramolecular diamination of alkenes, allenes, and alkynes using ureas as the nitrogen source has emerged as a powerful tool for constructing the imidazolidin-2-one ring. mdpi.com Similarly, catalytic N-hydroamination, which involves the nucleophilic addition of a nitrogen atom across a carbon-carbon unsaturated bond, presents a robust methodology for forming the core C-N bonds of the heterocycle. mdpi.com

Base-Catalyzed Cyclizations: Organo-catalyzed methods, such as the intramolecular hydroamidation of propargylic ureas, are gaining traction. acs.org These reactions can proceed under ambient conditions with high chemo- and regioselectivity, offering a milder alternative to metal-catalyzed approaches. The use of strong, non-nucleophilic organic bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has proven effective in promoting these cyclizations with exceptionally short reaction times. acs.org

Multi-component and One-Pot Reactions: Strategies that combine multiple reaction steps into a single operation are highly desirable for improving efficiency. One-pot protocols for synthesizing 1,3-disubstituted imidazolidin-2-ones have been developed, involving the in situ formation of a Schiff base, followed by reduction and cyclization with a carbonylating agent like carbonyldiimidazole (CDI). researchgate.net Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various C-nucleophiles to generate novel 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov

These emerging strategies provide access to a wider range of complex imidazolone derivatives that were previously difficult to synthesize, opening new avenues for drug discovery and materials science.

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Ref. |

| Catalytic Intramolecular Diamination | Forms C-N bonds by adding urea (B33335) across unsaturated C-C bonds. | Palladium (Pd) complexes | mdpi.comnih.gov |

| Catalytic Hydroamination | Nucleophilic addition of N-H across a C-C multiple bond. | Various metal catalysts | mdpi.com |

| Base-Catalyzed Hydroamidation | Organo-catalyzed cyclization of propargylic ureas. | BEMP (phosphazene base) | acs.org |

| Acid-Catalyzed Cyclization/Substitution | In situ generation of a cyclic iminium ion trapped by a nucleophile. | Trifluoroacetic acid (TFA) | nih.gov |

Advances in Computational Chemistry for Predicting Novel Imidazolone Properties and Reactivity

Computational chemistry has become an indispensable tool for accelerating chemical research. Quantum chemical methods, such as Density Functional Theory (DFT), allow for the prediction of molecular properties and reaction mechanisms, guiding experimental design and providing deep mechanistic insights. rsc.org

For imidazolone systems, computational approaches are being applied to:

Predict Reaction Outcomes: DFT calculations can rationalize the regioselectivity observed in synthetic reactions. For instance, computations have been used to explain why reactions of N-(2,2-dialkoxyethyl) ureas with C-nucleophiles preferentially yield 4-substituted imidazolidin-2-ones over the 5-substituted isomers. nih.gov

Elucidate Reaction Mechanisms: Computational studies can support proposed reaction pathways. In the base-catalyzed synthesis of imidazol-2-ones from propargylic ureas, DFT calculations have suggested the involvement of an allenamide intermediate, providing a mechanistic rationale for the observed products. acs.orgrsc.org

Forecast Physicochemical and Pharmacokinetic Properties: In the context of drug discovery, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in silico studies help to identify candidates with favorable drug-like characteristics early in the development process, saving time and resources. nih.gov For new imidazolone derivatives, these predictions can assess factors like solubility, membrane permeability, and potential metabolic stability.

The synergy between computational prediction and experimental work is crucial for the rational design of novel imidazolone derivatives with specific, targeted functionalities.

| Computational Method | Application in Imidazolone Chemistry | Key Insights Provided | Ref. |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting regioselectivity. | Energetics of reaction pathways, stability of intermediates. | acs.orgrsc.org |

| Molecular Docking | Predicting binding interactions with biological targets (e.g., enzymes). | Binding affinities and modes. | researchgate.net |

| ADME/Tox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Drug-likeness, metabolic fate. | nih.gov |

Exploration of Untapped Reactivity and Derivatization Pathways for 4-Ethyl-2,3-dihydro-1H-imidazol-2-one

While general methods for synthesizing substituted dihydroimidazolones are advancing, the specific reactivity of this compound remains largely unexplored in the scientific literature. The parent compound, 2-imidazolidinone (ethylene urea), is known to undergo reactions at its nitrogen atoms. Extrapolating from this, several potential derivatization pathways for the 4-ethyl analogue can be proposed.

The structure of this compound features two secondary amine-like nitrogens (N1 and N3) within a cyclic urea framework. These nitrogens are the primary sites for derivatization.

N-Alkylation and N-Acylation: The N-H protons are acidic and can be removed by a suitable base, allowing for nucleophilic attack on various electrophiles.

N-Alkylation: Reaction with alkyl halides in the presence of a base would lead to N-substituted derivatives. The presence of the C4-ethyl group might introduce steric hindrance that could influence the regioselectivity between the N1 and N3 positions, a factor that warrants investigation.

N-Acylation: Acylation using acyl chlorides or anhydrides is a feasible pathway to introduce carbonyl functionalities. google.comscribd.com A Russian patent describes a method for producing 1-acetyl-2-imidazolidone by reacting the parent compound with acetic anhydride. google.com A similar approach could be applied to the 4-ethyl derivative, potentially yielding mono- or di-acylated products depending on the reaction conditions.

Reactions with Isocyanates: The N-H bonds can add across the C=N bond of isocyanates to form urea derivatives, effectively extending the urea chain from the ring. This is a common reaction for amines and amides.

Hydroalkylation: Recent research has shown that imidazolidinone derivatives derived from amino acids can undergo diastereoselective hydroalkylation with alkynes and allenes, demonstrating the potential for C-C bond formation at the alpha-carbon of an N-acyl group. rsc.org This suggests that N-acylated derivatives of this compound could serve as substrates for complex C-C bond-forming reactions.

The ethyl group at the C4 position is a key feature. It introduces a chiral center, meaning that enantioselective synthesis and derivatization could lead to optically active products. Furthermore, the ethyl group may influence the electronic properties and steric environment of the ring, potentially altering the reactivity of the nitrogen atoms compared to the unsubstituted parent compound. A systematic study of these derivatization pathways is needed to unlock the synthetic potential of this specific scaffold.

Interdisciplinary Contributions of Dihydroimidazolone Research to Broader Chemical Sciences

The dihydroimidazolone scaffold is more than just a synthetic target; its derivatives are pivotal in a range of scientific disciplines.

Medicinal Chemistry: The imidazolidin-2-one core is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds. nih.gov Derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net For example, the compound Piroximone, which contains a 4-ethyl-1,3-dihydro-2H-imidazol-2-one core, has been investigated for its cardiotonic effects. researchgate.netnih.gov The ongoing synthesis of novel analogues contributes directly to the pipeline of potential new therapeutics.

Asymmetric Synthesis: Chiral, non-racemic dihydroimidazolones serve as valuable chiral auxiliaries. scialert.net These molecules can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. Their use in asymmetric alkylations and aldol (B89426) reactions has been fundamental to the stereocontrolled synthesis of complex molecules.

Catalysis and Ligand Design: Dihydroimidazolones are precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized catalysis. The stability and tunable electronic and steric properties of NHCs make them highly effective in a vast number of chemical transformations.

Materials Science: The rigid, hydrogen-bonding nature of the cyclic urea motif makes dihydroimidazolone derivatives interesting candidates for the development of supramolecular assemblies, polymers, and functional organic materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.